molecular formula C21H18N8O5 B12222867 2,5-Dioxopyrrolidin-1-yl 5-oxo-5-((6-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-yl)amino)pentanoate

2,5-Dioxopyrrolidin-1-yl 5-oxo-5-((6-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-yl)amino)pentanoate

Cat. No.: B12222867
M. Wt: 462.4 g/mol
InChI Key: AGNDPPCBVFAWHH-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 5-oxo-5-((6-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-yl)amino)pentanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a tetrazine moiety, and a pyridine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-oxo-5-((6-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-yl)amino)pentanoate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Tetrazine Moiety: This step involves the reaction of a pyridine derivative with a tetrazine precursor, often under reflux conditions.

    Coupling of the Pyridine and Pyrrolidinone Rings: This step may require the use of coupling reagents such as EDCI or DCC, along with a base like triethylamine, to facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 5-oxo-5-((6-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-yl)amino)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 2,5-Dioxopyrrolidin-1-yl 5-oxo-5-((6-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-yl)amino)pentanoate is studied for its potential as a biochemical probe. It can be used to investigate enzyme activity, protein interactions, and cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-oxo-5-((6-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-yl)amino)pentanoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 5-oxo-5-((6-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-yl)amino)butanoate
  • 2,5-Dioxopyrrolidin-1-yl 5-oxo-5-((6-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-yl)amino)hexanoate

Uniqueness

The uniqueness of 2,5-Dioxopyrrolidin-1-yl 5-oxo-5-((6-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-yl)amino)pentanoate lies in its specific combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H18N8O5

Molecular Weight

462.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-oxo-5-[[6-(6-pyridin-2-yl-1,2,4,5-tetrazin-3-yl)pyridin-3-yl]amino]pentanoate

InChI

InChI=1S/C21H18N8O5/c30-16(5-3-6-19(33)34-29-17(31)9-10-18(29)32)24-13-7-8-15(23-12-13)21-27-25-20(26-28-21)14-4-1-2-11-22-14/h1-2,4,7-8,11-12H,3,5-6,9-10H2,(H,24,30)

InChI Key

AGNDPPCBVFAWHH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)NC2=CN=C(C=C2)C3=NN=C(N=N3)C4=CC=CC=N4

Origin of Product

United States

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